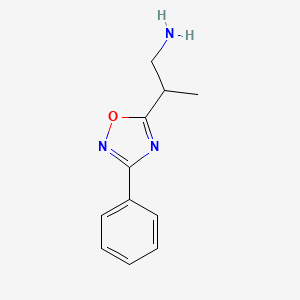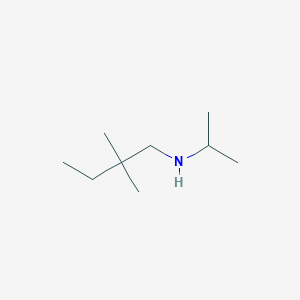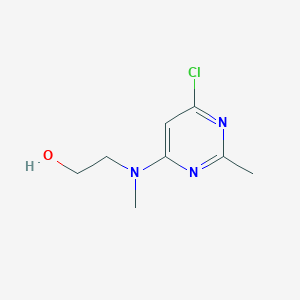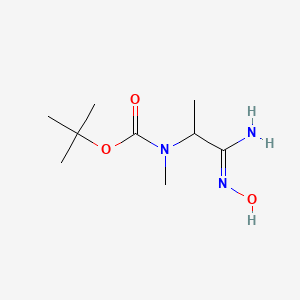
1-Aminopropano-2-(3-fenil-1,2,4-oxadiazol-5-il)
Descripción general
Descripción
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This compound is structurally diverse and can be synthesized in moderate to excellent yields .
Synthesis Analysis
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The molecular structure of this compound was studied by single crystal X-ray diffraction method . An intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 351.5±44.0 °C and its predicted density is 1.143±0.06 g/cm3 . The predicted pKa value is 8.05±0.10 .Aplicaciones Científicas De Investigación
Farmacología: Inhibición selectiva para la terapia contra el cáncer
En farmacología, los derivados del 1,2,4-oxadiazol, que incluyen la estructura principal del compuesto en cuestión, se han reconocido como inhibidores selectivos de las isoformas de la anhidrasa carbónica humana . Estas isoformas son importantes en el contexto de la terapia contra el cáncer, ya que desempeñan un papel en la proliferación y metástasis de las células cancerosas. La capacidad de inhibir selectivamente estas enzimas puede conducir al desarrollo de tratamientos específicos contra el cáncer.
Medicina: Tratamiento de trastornos genéticos
El farmacóforo del compuesto, el anillo de 1,2,4-oxadiazol, se encuentra en ingredientes farmacéuticos activos como la ataluren . La ataluren se usa para tratar la distrofia muscular de Duchenne y otras enfermedades causadas por mutaciones sin sentido. Esto destaca el potencial del compuesto en las terapias para trastornos genéticos.
Bioquímica: Inhibición enzimática
En bioquímica, los derivados del compuesto se exploran por su función como inhibidores enzimáticos. Esto es particularmente relevante en el estudio de enzimas que están implicadas en estados de enfermedad o vías bioquímicas. El compuesto podría usarse para modular la actividad enzimática, proporcionando una herramienta para la investigación bioquímica y posibles aplicaciones terapéuticas .
Ciencia de los materiales: Desarrollo de materiales energéticos
El anillo de oxadiazol se utiliza en el desarrollo de materiales energéticos . Estos materiales tienen aplicaciones en diversos campos, incluida la defensa y la exploración espacial. Las propiedades estructurales del compuesto podrían contribuir a la síntesis de materiales con las características explosivas o propulsoras deseadas.
Ciencia ambiental: Sensores y detección
Los compuestos con la estructura de 1,2,4-oxadiazol se han utilizado en la creación de sensores . Estos sensores pueden detectar contaminantes ambientales o cambios en las condiciones ambientales, lo que hace que el compuesto sea valioso en los esfuerzos de monitoreo y protección ambiental.
Agricultura: Insecticidas y reguladores del crecimiento
El motivo estructural del compuesto también se encuentra en los insecticidas . Esto sugiere que los derivados de "1-Aminopropano-2-(3-fenil-1,2,4-oxadiazol-5-il)" podrían sintetizarse para controlar las poblaciones de plagas en entornos agrícolas, lo que podría conducir a estrategias de protección de cultivos más efectivas.
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Mecanismo De Acción
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Análisis Bioquímico
Biochemical Properties
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are crucial in redox reactions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific amino acid transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s role in cellular processes .
Propiedades
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(7-12)11-13-10(14-15-11)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYTFPGFUKMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)




![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467438.png)
![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)
